Rhodoquinone

Description

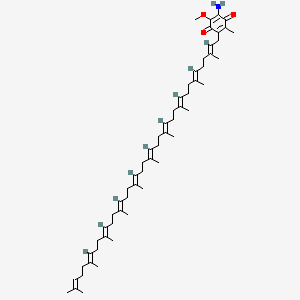

Structure

2D Structure

Properties

CAS No. |

5591-74-2 |

|---|---|

Molecular Formula |

C58H89NO3 |

Molecular Weight |

848.3 g/mol |

IUPAC Name |

2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |

InChI Key |

WDVDSFZLRFLVJT-AVRCVIBKSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Other CAS No. |

5591-74-2 |

Synonyms |

hodoquinone rhodoquinone 9 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Significance of Rhodoquinone in Anaerobic Organisms: A Technical Guide

An in-depth exploration of the biosynthesis, function, and therapeutic potential of a unique electron carrier essential for anaerobic life.

Introduction

Rhodoquinone (RQ) is a vital isoprenoid quinone that plays a crucial role in the anaerobic energy metabolism of a diverse range of organisms, from bacteria to parasitic helminths.[1] Structurally similar to the well-known ubiquinone (UQ, or coenzyme Q), RQ possesses a lower redox potential, enabling it to participate in electron transport chains that utilize alternative terminal electron acceptors, such as fumarate (B1241708), in oxygen-deprived environments. This unique characteristic makes RQ essential for the survival of many anaerobic and facultative anaerobic organisms, including several significant human and animal pathogens. The absence of RQ in host organisms, such as mammals, has positioned its biosynthetic pathway as a promising target for the development of novel anti-parasitic and antimicrobial drugs. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and function of this compound, with a focus on the experimental methodologies used in its study and its potential as a therapeutic target.

Physicochemical Properties and Function

This compound's distinct function is rooted in its chemical structure. The substitution of a methoxy (B1213986) group on the benzoquinone ring of ubiquinone with an amino group in this compound results in a significantly lower midpoint redox potential. This key difference allows for the transfer of electrons to fumarate, a process central to anaerobic respiration in many organisms.

| Quinone | Midpoint Redox Potential (E'm, pH 7) |

| This compound (RQ) | -63 mV |

| Ubiquinone (UQ) | +110 mV |

This disparity in redox potential is fundamental to the "fumarate respiration" system, where rhodoquinol (RQH₂) donates electrons to Complex II (succinate-quinone reductase), which then reduces fumarate to succinate. This process allows for the continued operation of the electron transport chain and ATP synthesis in the absence of oxygen.

Distribution and Abundance of this compound

The presence and concentration of this compound vary significantly among different organisms and are often influenced by environmental oxygen levels. In facultative anaerobes, the ratio of RQ to UQ can shift dramatically in response to changes in oxygen availability.

| Organism | Condition | This compound (RQ) Level | Ubiquinone (UQ) Level | RQ/UQ Ratio | Reference |

| Euglena gracilis | Aerobic | 1.8 nmol/10⁸ cells | 6.2 nmol/10⁸ cells | 0.29 | |

| Euglena gracilis | Anaerobic | 4.2 nmol/10⁸ cells | 2.1 nmol/10⁸ cells | 2.0 | |

| Fasciola hepatica (liver fluke) | Juvenile (aerobic) | ~50% of total quinones | ~50% of total quinones | ~1.0 | |

| Fasciola hepatica (liver fluke) | Adult (anaerobic) | ~85% of total quinones | ~15% of total quinones | ~5.7 | |

| Ascaris suum (pig roundworm) | Free-living stage | ~35% of total quinones | ~65% of total quinones | ~0.54 | [2] |

| Ascaris suum (pig roundworm) | Adult (in host) | Nearly 100% of total quinones | Trace amounts | ~100 | [2] |

| Rhodospirillum rubrum | Aerobic | Substantially lower than UQ | Higher than RQ | < 1 | [3] |

| Rhodospirillum rubrum | Anaerobic | Surpasses UQ levels | Lower than RQ | > 1 | [3] |

Biosynthesis of this compound: Two Distinct Pathways

Research has unveiled two independent evolutionary pathways for this compound biosynthesis, a fascinating example of convergent evolution. One pathway is found in bacteria and some protists, while the other operates in certain animals, including parasitic helminths.

The Bacterial Pathway: Modification of Ubiquinone

In bacteria such as Rhodospirillum rubrum, this compound is synthesized from ubiquinone in a final modification step. This conversion is catalyzed by the enzyme this compound biosynthesis protein A (RquA). RquA is a radical S-adenosylmethionine (SAM) enzyme that utilizes SAM as an amino group donor to replace a methoxy group on the ubiquinone ring with an amino group.

The Animal Pathway: The Kynurenine (B1673888) Connection

In contrast, animals like the nematode Caenorhabditis elegans and parasitic helminths employ a de novo synthesis pathway that utilizes precursors from tryptophan metabolism. In this pathway, the kynurenine pathway, which is involved in the degradation of tryptophan, produces 3-hydroxyanthranilic acid (3-HAA). This molecule, which already contains an amino group, serves as the initial building block for the this compound ring. A specialized isoform of the enzyme COQ-2 then attaches the polyisoprenoid tail to 3-HAA. Subsequent modification steps, which are shared with the ubiquinone biosynthesis pathway, lead to the formation of this compound.

This compound in the Anaerobic Electron Transport Chain

In anaerobic environments, this compound is a key player in a modified electron transport chain that allows for continued ATP production. Electrons from NADH are transferred via Complex I to this compound, forming rhodoquinol (RQH₂). RQH₂ then donates these electrons to Complex II (succinate-quinone reductase), which in turn reduces fumarate to succinate. This process is coupled to proton pumping by Complex I, generating a proton motive force that drives ATP synthesis by ATP synthase (Complex V).

Experimental Protocols

Extraction and Quantification of this compound

A common method for the extraction and analysis of this compound and ubiquinone involves liquid-liquid extraction followed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).

Protocol: Quinone Extraction from Bacterial Cells

-

Cell Harvesting: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., PBS) to remove media components.

-

Lysis: Resuspend the cell pellet in a lysis buffer. Mechanical lysis methods such as bead beating or sonication are often employed to disrupt the bacterial cell wall and membrane.

-

Extraction: Add a mixture of organic solvents, typically chloroform (B151607) and methanol (B129727) (2:1 v/v), to the cell lysate. Vortex thoroughly to ensure mixing.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The quinones will partition into the lower organic phase.

-

Collection and Evaporation: Carefully collect the organic phase and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC or UPLC-MS analysis, such as ethanol (B145695) or a mixture of methanol and dichloromethane.

HPLC Analysis Conditions (Example)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and isopropanol.

-

Detection: UV detector at 275 nm (for ubiquinone) and 283 nm (for this compound).

In Vitro RquA Enzyme Assay

This assay measures the activity of the RquA enzyme by quantifying the conversion of ubiquinone to this compound.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified RquA enzyme

-

Ubiquinone (substrate)

-

S-adenosylmethionine (SAM) (amino group donor)

-

A suitable buffer (e.g., Tris-HCl, pH 8.0)

-

Divalent cations (e.g., Mn²⁺), which are often required for RquA activity.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent that denatures the enzyme.

-

Extraction: Extract the quinones from the reaction mixture using the protocol described in section 5.1.

-

Analysis: Quantify the amount of this compound produced using HPLC or LC-MS.

Kynureninase (kynu-1) Activity Assay in C. elegans

This assay measures the activity of kynureninase, a key enzyme in the animal pathway of this compound biosynthesis.

Protocol:

-

C. elegans Protein Extract Preparation:

-

Harvest a synchronized population of C. elegans.

-

Wash the worms to remove bacteria.

-

Homogenize the worms in a lysis buffer containing protease inhibitors using sonication or a bead beater.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

C. elegans protein extract.

-

L-kynurenine (substrate).

-

A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Monitor the production of anthranilic acid, a product of the kynureninase reaction, by measuring the increase in fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

This compound as a Drug Target

The exclusive presence of this compound in many anaerobic pathogens and its absence in their hosts make the RQ biosynthetic pathway an attractive target for the development of new therapeutics.[4] Inhibitors of enzymes involved in RQ synthesis, such as RquA in bacteria or enzymes of the kynurenine pathway in helminths, could selectively disrupt the energy metabolism of these organisms without affecting the host. The development of high-throughput screening assays to identify such inhibitors is an active area of research with significant potential for combating parasitic and microbial infections.

Conclusion

The discovery of this compound has significantly advanced our understanding of the metabolic flexibility of organisms that thrive in anaerobic environments. The elucidation of its two distinct biosynthetic pathways highlights the convergent evolution of this crucial adaptation. The essential role of this compound in the energy metabolism of many pathogens, coupled with its absence in their hosts, presents a compelling opportunity for the development of targeted and effective new drugs. Further research into the regulation of this compound biosynthesis and the development of specific inhibitors will be crucial in realizing the full therapeutic potential of targeting this unique electron carrier.

References

The Rhodoquinone Biosynthesis Pathway in C. elegans: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodoquinone (RQ) is a vital component of the anaerobic electron transport chain in a select group of animals, including the nematode Caenorhabditis elegans and numerous parasitic helminths. Its absence in host organisms, such as mammals, makes the RQ biosynthesis pathway a compelling target for the development of novel anthelmintics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in C. elegans, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular processes. This document is intended to serve as a comprehensive resource for researchers investigating helminth metabolism and those engaged in the discovery of targeted anti-parasitic drugs.

Introduction to this compound in C. elegans

Caenorhabditis elegans, a free-living nematode, utilizes this compound (RQ) in its mitochondrial electron transport chain, particularly under hypoxic conditions.[1][2] Unlike the canonical electron carrier ubiquinone (UQ), RQ has a lower redox potential, which is crucial for its role in anaerobic respiration where fumarate (B1241708) serves as the terminal electron acceptor.[3] The biosynthesis of RQ in C. elegans is notably distinct from the pathway observed in prokaryotes like Rhodospirillum rubrum. In C. elegans, UQ is not an obligate precursor for RQ synthesis.[1][4] Instead, the pathway initiates with an aminated precursor derived from the kynurenine (B1673888) pathway, highlighting a key metabolic divergence that can be exploited for therapeutic purposes.[1][2][4]

The Core Biosynthesis Pathway

The synthesis of RQ in C. elegans is intrinsically linked to the catabolism of tryptophan via the kynurenine pathway. This pathway provides the essential amine group that characterizes this compound.

The Kynurenine Pathway: Source of the Aminated Precursor

The initial steps of RQ biosynthesis involve the conversion of tryptophan to 3-hydroxyanthranilate (3HA). Several key enzymes in the kynurenine pathway are critical for this process:

-

tdo-2 : Encodes tryptophan 2,3-dioxygenase, which catalyzes the first committed step in the kynurenine pathway.

-

afmd-1 : Encodes kynurenine formamidase, which acts downstream of TDO-2.

-

kmo-1 : Encodes kynurenine-3-monooxygenase, responsible for the hydroxylation of kynurenine.

-

kynu-1 : Encodes kynureninase, a pivotal enzyme that cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate (3HA).[1][4][5]

Genetic studies have demonstrated that 3HA is the likely arylamine precursor for the this compound ring.[1][6] The gene kynu-1 is absolutely essential for RQ synthesis; knockout mutants of kynu-1 have undetectable levels of RQ while maintaining normal UQ levels.[1][5] This firmly establishes the kynurenine pathway as the origin of the RQ precursor.

Convergence with the Ubiquinone Biosynthesis Machinery

Following the synthesis of the 3HA precursor, the pathway converges with components of the ubiquinone (UQ) synthesis machinery. Several coq (coenzyme Q biosynthesis) genes are required for the subsequent modifications that lead to the final RQ molecule.

-

coq-2 : This gene is a critical control point, encoding a polyprenyltransferase. Through alternative splicing, coq-2 produces two isoforms: COQ-2a and COQ-2e.[7][8] COQ-2a preferentially utilizes 4-hydroxybenzoate (B8730719) (4HB) as a substrate for UQ synthesis, while COQ-2e preferentially uses 3-hydroxyanthranilate (3HA) to initiate RQ synthesis .[7][9] The switch from coq-2a to coq-2e expression is a key mechanism for upregulating RQ synthesis in anaerobic conditions.[7]

-

coq-5 and coq-6 : These genes encode a methyltransferase and a hydroxylase, respectively, and are involved in modifications of the benzoquinone ring. Knockdown of these genes results in a decrease in both RQ and UQ levels, indicating their shared role in both pathways.[10][11]

The fact that coq-7 (clk-1) mutants lack UQ but still produce RQ confirms that the pathways are parallel and that UQ is not a precursor for RQ in C. elegans.[10]

Quantitative Data Summary

The impact of mutations in the kynurenine pathway and knockdown of coq genes on RQ and UQ levels provides critical evidence for the elucidated pathway.

Table 1: Quinone Levels in Kynurenine Pathway Mutants

The data presented below are normalized to the wild-type (N2) strain, which is set to 100%.

| Mutant Strain | Gene | Function | RQ Level (% of Wild-Type) | UQ Level (% of Wild-Type) | Data Source |

| kynu-1(e1003) | Kynureninase | Cleaves 3-hydroxykynurenine | Not Detectable | ~100% | [1][6] |

| afmd-1(tm4547) | Kynurenine Formamidase | Upstream of kynureninase | ~30% | ~100% | [1][6] |

| kmo-1(tm4529) | Kynurenine-3-monooxygenase | Hydroxylates kynurenine | ~40% | ~100% | [1][6] |

Note: The reduction in RQ levels in afmd-1 and kmo-1 mutants is less severe than in kynu-1 mutants, potentially due to functional redundancy from paralogous genes (afmd-2 and kmo-2).[1][6]

Table 2: Effect of coq Gene RNAi on Quinone Levels

| RNAi Target | Gene Function | Effect on RQ Levels | Effect on UQ Levels | Data Source |

| coq-3 | O-methyltransferase | Significant Decrease | Significant Decrease | [10][11] |

| coq-5 | C-methyltransferase | Significant Decrease | Significant Decrease | [10][11] |

| coq-6 | Hydroxylase | Significant Decrease | Significant Decrease | [10][11] |

| coq-7 (clk-1) | Hydroxylase | No Significant Change | Significant Decrease | [10] |

Key Experimental Protocols

The elucidation of the RQ biosynthesis pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are summaries of core methodologies.

Quinone Extraction and LC-MS Analysis

This protocol is fundamental for the quantification of RQ and UQ levels in C. elegans.

Objective: To extract and quantify this compound and ubiquinone from C. elegans lysates.

Methodology Summary:

-

Worm Culture and Harvest: Grow synchronized populations of C. elegans on NGM plates. Harvest worms by washing with M9 buffer and collect the worm pellet.

-

Lysis and Extraction: Resuspend the worm pellet in a suitable buffer and lyse the worms, typically by sonication or bead beating. Perform a lipid extraction using a solvent system such as hexane (B92381) or a chloroform/methanol mixture.

-

LC-MS Analysis:

-

Column: Use a reverse-phase C18 column (e.g., Eclipse Plus C-18 RRHD, 2.1 mM x 50 mm, 1.8 µm packing).[1]

-

Mobile Phase A: 50% Acetonitrile in water.[1]

-

Mobile Phase B: 100% Acetone with 0.01% formic acid.[1]

-

Gradient: A typical gradient involves starting at 50% B, increasing to 100% B over several minutes to elute the hydrophobic quinones.[1]

-

Detection: Use mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific mass-to-charge ratios of RQ and UQ.

-

RNA Interference (RNAi) by Feeding

RNAi by feeding is a high-throughput method to assess the function of specific genes in metabolic pathways.

Objective: To knock down the expression of target genes (e.g., coq genes) and observe the effect on RQ and UQ levels.

Methodology Summary:

-

Bacterial Strain: Use E. coli strain HT115(DE3), which is deficient in RNase III, to express double-stranded RNA (dsRNA).

-

RNAi Clones: Grow bacterial cultures containing plasmids that express dsRNA corresponding to the target C. elegans gene.

-

Induction: Induce dsRNA expression in the bacterial cultures with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[7][12]

-

Seeding Plates: Seed NGM plates containing ampicillin (B1664943) and IPTG with the induced bacterial culture.

-

Worm Exposure: Place synchronized C. elegans (typically L1 larvae) onto the RNAi plates and allow them to grow and develop. For some targets, multiple generations of feeding may be required for a robust phenotype.[5]

-

Analysis: After the desired period of knockdown, harvest the worms and perform quinone extraction and LC-MS analysis as described above.

Potassium Cyanide (KCN) Survival Assay

This assay provides a functional readout for the importance of RQ-dependent metabolism. Potassium cyanide inhibits Complex IV of the electron transport chain, forcing a reliance on anaerobic respiration.

Objective: To assess the survival of C. elegans strains under conditions that necessitate RQ-dependent metabolism.

Methodology Summary:

-

Worm Synchronization: Obtain a synchronized population of L1 larvae.

-

Exposure: Expose the L1 larvae to a specific concentration of KCN (e.g., 200 µM) in liquid M9 buffer or on NGM plates for a defined period (e.g., 15-18 hours).[1][13]

-

Recovery: After the exposure period, wash away the KCN or transfer the worms to fresh plates without the toxin.

-

Scoring: Assess the viability and recovery of the worms. This can be done by observing movement, pharyngeal pumping, or by using automated microscopy and image analysis to quantify movement over several hours.[13]

-

Interpretation: Strains with defects in RQ biosynthesis (e.g., kynu-1 mutants) will exhibit significantly reduced survival and recovery compared to wild-type worms.[13]

Implications for Drug Development

The elucidation of the RQ biosynthesis pathway in C. elegans has significant implications for anthelmintic drug discovery. The pathway's reliance on the kynurenine pathway and the specific COQ-2e isoform, which are not features of the host's UQ synthesis, presents a set of highly specific targets.[7] Inhibitors designed to target enzymes like KYNU-1 or the COQ-2e splice variant could selectively disrupt parasite metabolism without affecting the host. The KCN survival assay provides a robust platform for high-throughput screening of compound libraries to identify such inhibitors.[1][13]

Conclusion

The this compound biosynthesis pathway in C. elegans is a fascinating example of metabolic adaptation. It begins with the tryptophan-catabolizing kynurenine pathway to generate an aminated ring precursor, which is then processed by a subset of enzymes shared with the ubiquinone pathway. Key control points, such as the alternative splicing of coq-2, allow for the regulation of RQ versus UQ production. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and the development of a new generation of targeted anthelmintic therapies.

References

- 1. The Ancient Genetic Networks of Obesity: Whole-Animal Automated Screening for Conserved Fat Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figures and data in Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Multiparameter Behavioral Analyses Provide Insights to Mechanisms of Cyanide Resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic pathway profiling of mitochondrial respiratory chain mutants in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]

- 7. RNAi interrogation of dietary modulation of development, metabolism, behavior, and aging in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peer review in Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]

- 10. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]

The Lynchpin of Anaerobic Survival: A Technical Guide to the Function of Rhodoquinone in Anaerobic Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular bioenergetics, the ubiquity of ubiquinone (UQ or Coenzyme Q) in aerobic respiration is a foundational concept. However, in the hypoxic and anoxic environments inhabited by a diverse array of organisms—from bacteria and protists to parasitic helminths—a lesser-known but equally vital quinone, rhodoquinone (RQ), takes center stage. This technical guide provides an in-depth exploration of the core functions of this compound in anaerobic respiration, detailing its biochemical properties, biosynthetic pathways, and the experimental methodologies used to study it. With the absence of this compound in vertebrate hosts, its metabolic pathways present a compelling target for the development of novel antiparasitic drugs.[1][2]

The Pivotal Role of this compound in Anaerobic Electron Transport

Under anaerobic conditions, the canonical electron transport chain (ETC) is non-functional due to the absence of oxygen as the terminal electron acceptor. Organisms that thrive in such environments have evolved an alternative ETC that utilizes fumarate (B1241708) as the terminal electron acceptor, a process in which this compound is an indispensable component.[3][4]

The key to RQ's function lies in its significantly lower redox potential compared to ubiquinone. This property allows rhodoquinol (RQH₂), the reduced form of RQ, to donate electrons to Complex II (succinate dehydrogenase), which then functions in reverse as a fumarate reductase, converting fumarate to succinate.[3][4] This process is coupled to the oxidation of NADH by Complex I, which reduces RQ to RQH₂. The flow of electrons from NADH to fumarate via RQ allows for the continued pumping of protons by Complex I, thus maintaining a proton motive force for ATP synthesis, albeit at a lower yield than aerobic respiration.[4][5]

Quantitative Data: A Comparative Look at Quinone Properties

The distinct electrochemical properties of this compound and ubiquinone are fundamental to their different roles in cellular respiration. The following table summarizes their key quantitative differences.

| Parameter | This compound (RQ) | Ubiquinone (UQ) | Reference(s) |

| Structure | 2-amino, 3-methoxy, 5-methyl, 6-polyprenyl-1,4-benzoquinone | 2,3-dimethoxy, 5-methyl, 6-polyprenyl-1,4-benzoquinone | [1][4] |

| Redox Potential (E°') | -63 mV | +100 mV / +110 mV | [1][2][6] |

Note: Redox potentials are approximate and can vary depending on the specific experimental conditions and the organism.

Enzyme Kinetics

The efficiency of the this compound-dependent anaerobic ETC is governed by the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all RQ-utilizing enzymes are not available, studies on Complex I and Complex II (fumarate reductase) from the parasitic helminth Ascaris suum provide valuable insights.

| Enzyme | Substrate(s) | Kinetic Parameter(s) | Organism | Reference(s) |

| Complex I | NADH, this compound-2 (RQ₂) | Optimum pH: 7.6; Inhibition by quinazolines is competitive against RQ₂. | Ascaris suum | [7] |

| Complex I | NADH, Ubiquinone-2 (UQ₂) | Two optimum pH values: 6.4 and 7.2; Inhibition by quinazolines is partially competitive against UQ₂. | Ascaris suum | [7] |

Visualizing the Core Processes

Signaling Pathway: Anaerobic Electron Transport Chain

The following diagram illustrates the flow of electrons and protons in the this compound-dependent anaerobic electron transport chain.

Biosynthesis of this compound: Two Distinct Pathways

The biosynthesis of this compound has evolved along two independent pathways, a critical consideration for targeting its production in different organisms.

The Bacterial and Protist Pathway (UQ-dependent)

In bacteria like Rhodospirillum rubrum and some protists, this compound is synthesized from ubiquinone.[2] This pathway involves the enzymatic activity of RquA, a SAM-dependent methyltransferase-like enzyme that catalyzes the amination of the benzoquinone ring of UQ.[6]

The Animal Pathway (Kynurenine Pathway-dependent)

In contrast, animals such as the nematode Caenorhabditis elegans and parasitic helminths synthesize this compound from L-tryptophan via the kynurenine (B1673888) pathway.[8] A key precursor, 3-hydroxyanthranilate, is prenylated by a specific isoform of the enzyme COQ-2.[8] This pathway is independent of ubiquinone as a direct precursor.

Visualization of Biosynthetic Pathways

The following diagrams illustrate the two distinct pathways for this compound biosynthesis.

Experimental Protocols

A robust understanding of this compound's function relies on a suite of specialized experimental techniques. This section provides an overview of key methodologies.

Isolation of Mitochondria from Parasitic Helminths (Adapted from general protocols)

This protocol provides a general framework for isolating mitochondria from parasitic helminths like Ascaris suum. Optimization may be required for different species.

Buffers and Reagents:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Homogenization Buffer: Isolation buffer with 0.5% (w/v) bovine serum albumin (BSA).

-

Washing Buffer: Isolation buffer without BSA.

Procedure:

-

Collect fresh adult worms and wash them thoroughly in a suitable saline solution.

-

Dissect the desired tissue (e.g., body wall muscle) and mince it finely on ice.

-

Homogenize the minced tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.

-

Repeat the centrifugation at 10,000 x g for 15 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream assays (e.g., respiration buffer).

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Quinone Extraction and Analysis by HPLC

This protocol is a generalized method for extracting and quantifying this compound and ubiquinone.

Procedure:

-

Extraction:

-

To a pellet of cells, mitochondria, or a tissue homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex vigorously for 5 minutes.

-

Add water to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the quinones.

-

Dry the organic phase under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried quinone extract in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of methanol, ethanol, and a suitable buffer (e.g., ammonium (B1175870) acetate) to separate the quinones.

-

Detect the quinones using a UV-Vis or diode array detector at their respective absorbance maxima (typically around 275 nm for UQ and 285 nm for RQ).

-

Quantify the quinones by comparing their peak areas to those of known standards.

-

Screening for Inhibitors of this compound-Dependent Metabolism in C. elegans

This assay leverages the ability of C. elegans to switch to RQ-dependent metabolism when aerobic respiration is inhibited.

Procedure:

-

Worm Synchronization: Grow a synchronized population of L1 larval stage C. elegans.

-

Assay Setup:

-

In a 96-well plate, dispense a known number of synchronized L1 worms into each well containing M9 buffer.

-

Add the test compounds at various concentrations to the wells.

-

Include positive controls (e.g., a known inhibitor of the RQ pathway) and negative controls (vehicle only).

-

-

Induction of Anaerobic Respiration: Add potassium cyanide (KCN) to a final concentration that inhibits Complex IV of the aerobic ETC.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) under standard culture conditions.

-

Assessment of Viability: Assess worm viability and motility using a microscope or an automated imaging system.

-

Data Analysis: Compounds that lead to a significant decrease in worm survival in the presence of KCN compared to the negative control are identified as potential inhibitors of the RQ-dependent pathway.

Visualization of an Experimental Workflow

The following diagram outlines the workflow for the C. elegans-based screening assay for inhibitors of this compound-dependent metabolism.

Conclusion and Future Directions

This compound is a critical component of anaerobic respiration in a wide range of organisms, enabling their survival in oxygen-deprived environments. Its unique biochemical properties and distinct biosynthetic pathways make it a fascinating subject of fundamental research and a promising target for therapeutic intervention, particularly in the context of parasitic diseases. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of this compound in biology. Future research should focus on elucidating the precise kinetic parameters of all enzymes that interact with this compound, further refining protocols for its study in diverse organisms, and leveraging this knowledge for the rational design of novel inhibitors. The recent discovery of this compound in mammalian tissues under hypoxic conditions opens up an entirely new avenue of research into its potential role in mammalian physiology and pathophysiology, promising exciting discoveries in the years to come.[2]

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reaction site of mitochondrial complex I, in parasitic helminth, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Quinones: A Comparative Analysis of Rhodoquinone and Coenzyme Q

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of rhodoquinone (RQ) and coenzyme Q (CoQ), also known as ubiquinone. It delves into their distinct molecular structures, biosynthetic pathways, and physicochemical properties. The document outlines detailed experimental protocols for the extraction, separation, and quantification of these vital electron carriers. Furthermore, it explores their divergent roles in cellular metabolism and signaling, with a particular focus on Coenzyme Q's broader influence on pathways beyond the electron transport chain and this compound's critical function in anaerobic bioenergetics. This guide is intended to be a valuable resource for researchers investigating cellular respiration, parasitology, and the development of novel therapeutics targeting metabolic pathways.

Introduction

Coenzyme Q and this compound are lipid-soluble benzoquinones that play pivotal roles as electron carriers in cellular respiration. While structurally similar, a key substitution on the benzoquinone ring dictates their distinct redox properties and, consequently, their specialized biological functions. Coenzyme Q is a ubiquitous component of the aerobic respiratory chain in most organisms. In contrast, this compound is found in a more select group of organisms, including some prokaryotes and parasitic helminths, where it is essential for anaerobic respiration. Understanding the nuanced differences between these two molecules is crucial for fields ranging from fundamental bioenergetics to the development of targeted antiparasitic drugs.

Molecular Structure: A Subtle Yet Significant Difference

The core structural motif of both this compound and coenzyme Q consists of a benzoquinone head and a long isoprenoid tail. The length of this tail varies between species, denoted by a subscript (e.g., CoQ10 in humans). The critical distinction lies in a single substitution on the benzoquinone ring. Coenzyme Q possesses a methoxy (B1213986) group (-OCH3), whereas this compound has an amino group (-NH2) at the corresponding position.[1] This seemingly minor alteration has a profound impact on the molecule's redox potential, which is the key determinant of its biological role.

Physicochemical Properties: A Quantitative Comparison

The structural dissimilarity between this compound and coenzyme Q gives rise to notable differences in their physicochemical properties. These properties are summarized in the table below, focusing on the "-10" isoprenoid forms for a direct comparison.

| Property | This compound (RQ10) | Coenzyme Q10 (CoQ10) |

| Chemical Formula | C58H89NO3 | C59H90O4 |

| Molar Mass | 848.35 g/mol | 863.34 g/mol |

| Redox Potential (E°') | -63 mV | +110 mV |

Table 1: Comparison of Physicochemical Properties of this compound-10 and Coenzyme Q10.

Biosynthesis: Two Paths to a Quinone

The biosynthetic pathways of this compound and coenzyme Q, while sharing some enzymatic machinery, diverge significantly, particularly in the origin of the benzoquinone ring precursor.

Coenzyme Q Biosynthesis

The biosynthesis of coenzyme Q is a multi-step process that occurs in the mitochondria. It can be broadly divided into three stages:

-

Synthesis of the Benzoquinone Head: The precursor for the benzoquinone ring is typically derived from tyrosine or phenylalanine.

-

Synthesis of the Isoprenoid Tail: The polyisoprenoid tail is synthesized via the mevalonate (B85504) pathway.

-

Condensation and Modification: The head and tail are condensed, followed by a series of modifications, including methylations and hydroxylations, to yield the final Coenzyme Q molecule.

References

The Convergent Evolution of Rhodoquinone Biosynthesis: A Technical Guide

An In-depth Examination of Two Distinct Pathways for Anaerobic Adaptation

Abstract

Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chains of a diverse range of organisms, from bacteria to parasitic helminths. Its biosynthesis has emerged as a compelling example of convergent evolution, with two distinct and independently evolved pathways. This technical guide provides a comprehensive overview of these pathways, detailing the key enzymes, substrates, and regulatory mechanisms. We present quantitative data on enzyme kinetics and quinone levels, along with detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals interested in the fascinating biology of this compound and its potential as a therapeutic target.

Introduction

This compound (RQ) is a prenylated benzoquinone that functions as a low-potential electron carrier in the mitochondrial electron transport chain, particularly under hypoxic or anaerobic conditions. It is structurally similar to ubiquinone (UQ), also known as coenzyme Q, but possesses an amino group at the C-2 position of the benzoquinone ring instead of a methoxy (B1213986) group. This seemingly minor modification significantly lowers its redox potential, enabling organisms to utilize alternative terminal electron acceptors like fumarate, a crucial adaptation for survival in oxygen-deprived environments.[1]

The biosynthesis of this compound has taken two separate evolutionary paths, a testament to its importance in anaerobic metabolism. The first pathway, found in prokaryotes such as Rhodospirillum rubrum and some protists, utilizes ubiquinone as a direct precursor. The second, identified in animals like the nematode Caenorhabditis elegans and parasitic helminths, is independent of ubiquinone and instead relies on a precursor derived from the kynurenine (B1673888) pathway of tryptophan degradation.[1][2] This guide will delve into the molecular intricacies of both pathways, highlighting their unique evolutionary solutions to the same biochemical challenge.

The RquA-Dependent Pathway: A Bacterial Innovation

In many bacteria and some protists, the synthesis of this compound is a direct modification of the existing ubiquinone pool. This pathway is characterized by the presence of the gene rquA, which encodes the enzyme this compound Biosynthesis Protein A.

The Key Enzyme: RquA

RquA is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in this RQ biosynthetic pathway: the conversion of ubiquinone to this compound. It facilitates the reductive amination of the ubiquinone ring, replacing a methoxy group with an amino group.[3]

Quantitative Analysis of RquA Kinetics

Understanding the enzymatic properties of RquA is crucial for comprehending its role in RQ biosynthesis. The following table summarizes the available Michaelis-Menten kinetic parameters for RquA from Rhodospirillum rubrum with its substrate, ubiquinone.

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Ubiquinone-10 | ~15 | ~0.1 | ~111 | [3] |

Table 1: Michaelis-Menten Constants for Rhodospirillum rubrum RquA. This data provides insight into the affinity of RquA for its substrate and its catalytic efficiency.

Experimental Protocol: In Vitro RquA Enzyme Assay

This protocol outlines a method for determining the enzymatic activity of RquA in vitro.

Objective: To measure the conversion of ubiquinone to this compound catalyzed by purified RquA.

Materials:

-

Purified RquA enzyme

-

Ubiquinone (e.g., UQ-10) substrate, dissolved in a suitable organic solvent (e.g., ethanol)

-

S-adenosylmethionine (SAM)

-

Dithiothreitol (DTT)

-

Sodium dithionite (B78146)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., acidic methanol)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare the assay buffer containing DTT and SAM.

-

Add the purified RquA enzyme to the assay buffer.

-

Initiate the reaction by adding the ubiquinone substrate. To ensure anaerobic conditions, the reaction can be started in an anaerobic chamber or by pre-incubating the reaction mixture with sodium dithionite to remove dissolved oxygen.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the amounts of ubiquinone and this compound. The concentrations can be determined by comparing the peak areas to a standard curve.

Data Analysis:

-

Calculate the initial velocity of the reaction at different substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

The Kynurenine-Based Pathway: An Animal Adaptation

In contrast to the bacterial pathway, animals that synthesize this compound, such as C. elegans and parasitic helminths, do not utilize ubiquinone as a precursor. Instead, they have evolved a pathway that co-opts intermediates from the kynurenine pathway of tryptophan metabolism.[1][2]

A Tale of Two Isoforms: COQ-2a and COQ-2e

A critical juncture in this pathway is the selection of the initial precursor for the benzoquinone ring. This decision is governed by two distinct isoforms of the polyprenyltransferase COQ-2, which arise from alternative splicing of the coq-2 gene.[4][5]

-

COQ-2a: This isoform is the canonical enzyme found in most eukaryotes. It preferentially utilizes 4-hydroxybenzoate (B8730719) (4HB) as a substrate, leading to the biosynthesis of ubiquinone.[4][5]

-

COQ-2e: This isoform is specific to this compound-producing animals. It exhibits a substrate preference for 3-hydroxyanthranilic acid (3HA), a metabolite of the kynurenine pathway. The prenylation of 3HA by COQ-2e directs the biosynthetic flow towards this compound.[4][5]

The switch between the expression of these two isoforms is a key regulatory mechanism for controlling the relative levels of ubiquinone and this compound, allowing these organisms to adapt their metabolism to changing oxygen availability.

Enzymes of the Animal this compound Biosynthesis Pathway

The biosynthesis of this compound in animals involves a series of enzymatic steps, some of which are shared with the ubiquinone biosynthesis pathway.

| Step | Enzyme | Gene (in C. elegans) | Function |

| Tryptophan to N-formylkynurenine | Tryptophan-2,3-dioxygenase | tdo-2 | Initial step of the kynurenine pathway. |

| N-formylkynurenine to Kynurenine | Formamidase | afmd-1 | Hydrolysis of the formyl group. |

| Kynurenine to 3-Hydroxykynurenine | Kynurenine 3-monooxygenase | kmo-1 | Hydroxylation of kynurenine. |

| 3-Hydroxykynurenine to 3-Hydroxyanthranilic acid | Kynureninase | kynu-1 | Cleavage of 3-hydroxykynurenine to produce the RQ precursor.[2][6] |

| Prenylation of 3-Hydroxyanthranilic acid | 4-hydroxybenzoate polyprenyltransferase isoform e | coq-2e | Attachment of the polyisoprenoid tail to the benzoquinone ring precursor.[4][5] |

| Subsequent modification steps | Various COQ enzymes (e.g., COQ-3, COQ-5, COQ-6) | coq-3, coq-5, coq-6 | Hydroxylation, methylation, and decarboxylation reactions shared with UQ biosynthesis.[6] |

Table 2: Key Enzymes in the Animal this compound Biosynthesis Pathway. This table outlines the enzymatic steps from tryptophan to this compound in C. elegans.

Experimental Protocol: Heterologous Expression and Purification of COQ-2 Isoforms

To characterize the kinetic properties of COQ-2a and COQ-2e, it is necessary to express and purify these membrane-bound enzymes.

Objective: To produce and purify recombinant COQ-2a and COQ-2e for in vitro enzymatic assays.

Materials:

-

Expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast) containing the coding sequences for COQ-2a and COQ-2e, often with an affinity tag (e.g., His-tag).

-

A suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Growth media and inducing agents (e.g., IPTG for E. coli, galactose for yeast).

-

Lysis buffer containing detergents (e.g., Triton X-100, dodecyl maltoside) to solubilize membrane proteins.

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash and elution buffers.

Procedure:

-

Transformation: Transform the expression vectors into the chosen host cells.

-

Expression: Grow the cells to an appropriate density and induce protein expression. Optimal expression may require varying temperature, induction time, and inducer concentration.

-

Cell Lysis and Membrane Preparation: Harvest the cells and lyse them using methods such as sonication or French press. Isolate the membrane fraction by ultracentrifugation.

-

Solubilization: Resuspend the membrane fraction in lysis buffer containing a suitable detergent to solubilize the membrane-bound COQ-2 isoforms.

-

Affinity Chromatography: Load the solubilized protein onto the affinity resin. Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the purified COQ-2 isoforms using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE and confirm the identity of the protein by Western blotting or mass spectrometry.

Visualizing the Evolutionary Divergence

The two distinct pathways for this compound biosynthesis can be effectively visualized to highlight their convergent evolution.

Figure 1: Convergent Evolutionary Pathways of this compound Biosynthesis. This diagram illustrates the two distinct routes to this compound production.

Quantitative Comparison of this compound and Ubiquinone Levels

The relative abundance of this compound and ubiquinone can vary significantly depending on the organism and its physiological state, particularly the oxygen availability.

| Organism | Condition | RQ/UQ Ratio | Reference |

| Rhodospirillum rubrum | Aerobic | Low | [7] |

| Rhodospirillum rubrum | Anaerobic | High | [7] |

| Caenorhabditis elegans (wild-type) | Normoxia | ~1:10 | [1] |

| Caenorhabditis elegans (kynu-1 mutant) | Normoxia | Undetectable | [2] |

| Parasitic Helminths | Aerobic (free-living stages) | Low | [7] |

| Parasitic Helminths | Anaerobic (in host) | High | [7] |

Table 3: Relative Abundance of this compound and Ubiquinone. This table highlights the dynamic regulation of quinone pools in response to oxygen levels.

Conclusion and Future Directions

The evolution of this compound biosynthesis is a remarkable example of how different life forms have independently devised solutions to thrive in anaerobic environments. The bacterial RquA-dependent pathway represents a direct and efficient modification of an existing metabolic framework, while the animal pathway showcases the repurposing of a distinct metabolic route, the kynurenine pathway, to achieve the same end.

For researchers and drug development professionals, these distinct pathways offer exciting opportunities. The absence of this compound and its biosynthetic machinery in mammals makes the enzymes of these pathways, particularly those in parasitic helminths, highly attractive targets for the development of novel anthelmintic drugs.[2] Future research should focus on obtaining high-resolution structures of RquA and the COQ-2 isoforms to facilitate structure-based drug design. Furthermore, a deeper understanding of the regulatory networks that control the switch between ubiquinone and this compound biosynthesis will be crucial for developing strategies to disrupt this vital anaerobic adaptation in pathogenic organisms.

References

- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 7. chemistry.coe.edu [chemistry.coe.edu]

Rhodoquinone and Its Role in Fumarate Reduction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of rhodoquinone (RQ), a vital electron carrier in anaerobic metabolism. It details its biosynthesis, its critical function in the fumarate (B1241708) reduction pathway, and its significance as a therapeutic target, particularly for anthelmintic drugs.

Introduction to this compound and Anaerobic Respiration

This compound (RQ) is a lipophilic benzoquinone that functions as a specialized electron carrier in the mitochondrial electron transport chain (ETC) of certain facultative anaerobic organisms.[1][2][3] Structurally, it is an analog of the more ubiquitous ubiquinone (UQ, or Coenzyme Q), differing by the substitution of an amino group for a methoxy (B1213986) group on the benzoquinone ring.[1][3][4][5] This seemingly minor modification results in a significantly lower midpoint redox potential for RQ (−63 mV) compared to UQ (+100 mV).[1][3][6][7] This lower potential is critical, as it makes the transfer of electrons to fumarate, reducing it to succinate, thermodynamically favorable.[4][6]

Under aerobic conditions, organisms utilize a conventional ETC where UQ shuttles electrons from Complex I and Complex II to Complex III, with oxygen serving as the final electron acceptor at Complex IV.[8] However, in hypoxic or anoxic environments, such as those encountered by parasitic helminths within their hosts, a "rewired" ETC becomes essential for survival and energy production.[9][10] In this anaerobic respiratory system, RQ replaces UQ as the primary electron carrier, and fumarate, rather than oxygen, acts as the terminal electron acceptor.[4][11][12]

The absence of RQ biosynthesis and RQ-dependent metabolism in mammalian hosts makes this pathway an ideal and highly specific target for the development of new anthelmintic drugs.[2][3][9][10][13]

Biosynthesis of this compound

The biosynthesis of this compound is not universally conserved, with at least two distinct pathways having evolved in different organisms.

Pathway 1: UQ-Dependent Synthesis in Prokaryotes and Protists

In some prokaryotes, such as the phototrophic bacterium Rhodospirillum rubrum, and certain protists, RQ is synthesized directly from a pre-existing UQ molecule.[2][3][14] This conversion is catalyzed by the enzyme this compound biosynthesis protein A (RquA).[1][2][15] RquA is a unique S-adenosyl-L-methionine (SAM)-dependent enzyme that, contrary to typical methyltransferases it resembles, functions as an aminotransferase.[16][17] It utilizes SAM as the amino group donor in a Mn2+-catalyzed substitution reaction that replaces a methoxy group on the UQ ring with an amino group to form RQ.[2][16][17] The gene rquA is essential for RQ biosynthesis and anaerobic growth in these organisms.[1][15][18]

Pathway 2: Kynurenine (B1673888) Pathway-Dependent Synthesis in Eukaryotes

In eukaryotes such as the nematode Caenorhabditis elegans and parasitic helminths, RQ synthesis follows a different route where UQ is not a required precursor.[2][8][14] Instead, this pathway utilizes arylamine precursors generated from the degradation of tryptophan via the kynurenine pathway.[8][14][19] Key metabolites, such as 3-hydroxyanthranilic acid (3HAA), provide the amine group that is incorporated early in the biosynthetic process.[8][14]

A critical enzyme in this pathway is a specific splice variant of the polyprenyltransferase COQ-2, termed COQ-2e, which is found only in species that synthesize RQ.[2][19] This isoform catalyzes the prenylation of 3-hydroxyanthranilic acid, initiating the RQ-specific synthesis pathway, whereas the more common COQ-2a isoform acts on 4-hydroxybenzoate (B8730719) to initiate UQ synthesis.[2] This alternative splicing mechanism allows these organisms to control the relative levels of UQ and RQ production, switching toward RQ synthesis in anaerobic environments.[2][19] Other enzymes typically involved in UQ biosynthesis, such as COQ-5 and COQ-6, are shared between both pathways.[14]

The Role of this compound in the Anaerobic Electron Transport Chain

In the absence of oxygen, facultative anaerobes remodel their ETC to maintain a proton gradient for ATP synthesis. This involves a truncated pathway where Complex I and Complex II play central roles, coupled by this compound.

The process proceeds as follows:

-

Electron Entry: NADH, generated from glycolysis and other metabolic processes like malate (B86768) dismutation, is oxidized by Complex I (NADH-rhodoquinone oxidoreductase).[20]

-

Electron Transfer to RQ: Complex I transfers the electrons to this compound (RQ), reducing it to rhodoquinol (RQH2).[4][11][12] This step is coupled to proton pumping across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis.[4][8][20]

-

Electron Exit: The RQH2 produced then diffuses through the inner mitochondrial membrane to Complex II.[6] In this anaerobic context, Complex II functions in reverse of its canonical aerobic role, operating as a quinol-fumarate reductase (QFR).[4][9][11][21]

-

Fumarate Reduction: The QFR accepts electrons from RQH2, reoxidizing it back to RQ, and uses them to reduce fumarate to succinate.[4][11][12] Succinate is then excreted as a metabolic end product.

This rewired system allows the organism to continue generating ATP via oxidative phosphorylation, even without oxygen.[4][20] The low redox potential of RQ is what enables the efficient transfer of electrons from Complex I to fumarate via Complex II.[4][6]

Data Presentation

Table 1: Comparison of Quinone Properties

| Property | Ubiquinone (UQ) | This compound (RQ) | Reference(s) |

| Structure | Methoxy group at C2 | Amino group at C2 | [1][3][5] |

| Midpoint Redox Potential (E°') | +100 mV | -63 mV | [1][3][6][7] |

| Primary Function | Aerobic Respiration | Anaerobic Fumarate Reduction | [4][8] |

| Electron Acceptor (ETC) | Complex III | Complex II (Fumarate Reductase) | [4][8] |

Table 2: Organism-Specific Quinone Ratios and Metabolism

| Organism | Condition | RQ/UQ Ratio | Primary Metabolic Pathway | Reference(s) |

| Fasciola hepatica | Free-living (aerobic) | ~14% RQ | Aerobic Respiration | [10] |

| Fasciola hepatica | Adult in host (anaerobic) | ~93% RQ | Fumarate Reduction | [10] |

| Euglena gracilis | Aerobic culture | Lower RQ | Aerobic Respiration | [22][23] |

| Euglena gracilis | Anaerobic culture | Higher RQ | Fumarate Reduction / Wax Ester Fermentation | [22][23] |

| Ascaris suum | Adult in host (anaerobic) | High RQ | Fumarate Reduction | [20][24][25] |

Table 3: Kinetic Parameters of Ascaris suum Complex I

| Activity | Substrate | Optimum pH | Inhibitor Mechanism (Quinazolines) | Reference(s) |

| NADH-RQ₂ Oxidoreductase | This compound-2 (RQ₂) | 7.6 | Competitive | [20][24] |

| NADH-UQ₂ Oxidoreductase | Ubiquinone-2 (UQ₂) | 6.4 and 7.2 | Partially Competitive | [20][24] |

Experimental Protocols

Protocol: Quinone Extraction and Analysis by LC-MS

This protocol is adapted from methodologies used for quantifying RQ and UQ in R. rubrum and C. elegans.

Objective: To extract and quantify this compound and ubiquinone from biological samples.

Methodology:

-

Sample Preparation: Homogenize a known quantity of cells or tissue (e.g., worm pellet, bacterial culture) in a suitable buffer.

-

Lipid Extraction:

-

Add 6 volumes of a 2:1 methanol:chloroform (B151607) mixture to the homogenate.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

-

Add 2 volumes of chloroform and 2 volumes of water, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase, which contains the lipids and quinones.

-

Dry the organic phase under a stream of nitrogen gas.

-

-

LC-MS Analysis:

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient (e.g., methanol/isopropanol) to separate the quinones.

-

Couple the HPLC output to a Time-of-Flight Mass Spectrometer (TOF-MS) operating in positive ion mode.

-

Monitor for the specific mass-to-charge ratios (m/z) of the protonated quinone molecules (e.g., [RQ₁₀+H]⁺ at m/z 848.7 and [UQ₁₀+H]⁺ at m/z 863.7).[15]

-

-

Quantification: Generate standard curves using purified RQ and UQ standards to quantify the amounts in the biological sample.

Protocol: Measurement of NADH-Fumarate Reductase Activity

This protocol is based on assays performed on isolated mitochondria from Ascaris suum.

Objective: To measure the rate of electron transfer from NADH to fumarate in isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism using differential centrifugation techniques. Ensure the final mitochondrial pellet is resuspended in an appropriate assay buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like MOPS or Tris-HCl).

-

Assay Mixture: In a spectrophotometer cuvette, prepare a reaction mixture containing:

-

Assay buffer.

-

Potassium cyanide (KCN) to inhibit Complex IV and prevent aerobic respiration.

-

A detergent like Triton X-100 (if measuring specific complex activity).

-

Isolated mitochondria.

-

-

Reaction Initiation: Start the reaction by adding NADH to the cuvette.

-

Spectrophotometric Monitoring: Immediately monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

-

Fumarate Dependence: Confirm that the observed activity is dependent on fumarate reduction by running a parallel control reaction in the absence of fumarate. The rate should be significantly lower or negligible without the electron acceptor.

-

Calculation: Calculate the specific activity based on the rate of NADH oxidation (using the extinction coefficient for NADH) and the protein concentration of the mitochondrial sample. The pH of the assay buffer can be varied to determine the optimal pH for the reaction, as shown in Table 3.[20]

Significance in Drug Development

The RQ-dependent metabolic pathway is a validated and highly promising target for anthelmintic drug discovery.[10] Its essentiality for parasite survival in the host, coupled with its complete absence in humans and livestock, provides a large therapeutic window.[2][3][10][13] Inhibiting any step in this pathway—from RQ biosynthesis to its utilization by Complex I or Complex II—could selectively kill the parasite with minimal host toxicity.[10][21]

Key enzymatic targets currently under investigation include:

-

Kynurenine Pathway Enzymes: Enzymes like Tryptophan 2,3-dioxygenase (TDO-2) are required for producing RQ precursors in helminths and have helminth-specific residues at their active sites.[21][26]

-

COQ-2e: The parasite-specific splice form of this prenyltransferase is an excellent target for inhibitors that would not affect the host's COQ-2a isoform.[21][26]

-

Complex I and Complex II: The quinone-binding pockets of helminth Complex I and II must accommodate both UQ and RQ, creating structural differences from their host counterparts that can be exploited for selective inhibition.[10][20][21]

The development of high-throughput screening assays, often using C. elegans as a model system, is accelerating the discovery of novel compounds that specifically disrupt RQ-dependent metabolism.[8][9]

References

- 1. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial eukaryotes have adapted to hypoxia by horizontal acquisitions of a gene involved in this compound biosynthesis | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Identification of enzymes that have helminth-specific active sites and are required for this compound-dependent metabolism as targets for new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound-dependent electron transport chain is essential for Caenorhabditis elegans survival in hydrogen sulfide environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone | Semantic Scholar [semanticscholar.org]

- 18. Identification of a new gene required for the biosynthesis of this compound in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. biorxiv.org [biorxiv.org]

- 22. Euglena gracilis this compound:ubiquinone ratio and mitochondrial proteome differ under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Physiological role of this compound in Euglena gracilis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound reaction site of mitochondrial complex I, in parasitic helminth, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

The Genetic Underpinnings of Rhodoquinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodoquinone (RQ) is a vital electron carrier utilized in the anaerobic respiratory chains of a diverse range of organisms, including certain bacteria, protists, and parasitic helminths.[1] Its structural similarity to ubiquinone (UQ), a key component of aerobic respiration, belies a significant difference in redox potential, with RQ having a much lower midpoint potential (-63 mV) compared to UQ (+100 mV).[2] This property allows organisms possessing RQ to utilize alternative terminal electron acceptors, such as fumarate, under hypoxic or anoxic conditions. The absence of RQ in vertebrates, including humans, makes its biosynthetic pathway an attractive target for the development of novel antiparasitic drugs. This guide provides an in-depth technical overview of the genetic basis of RQ production, detailing the distinct biosynthetic routes in prokaryotes and eukaryotes, summarizing key quantitative data, and providing detailed experimental protocols.

Two Divergent Pathways for this compound Biosynthesis

Current research has elucidated two distinct and independently evolved pathways for the biosynthesis of this compound. The first, found in prokaryotes like the purple non-sulfur bacterium Rhodospirillum rubrum, utilizes ubiquinone as a direct precursor. The second, identified in eukaryotes such as the nematode Caenorhabditis elegans, employs the kynurenine (B1673888) pathway to generate an aminated precursor, bypassing the need for UQ as an intermediate.[3]

The Prokaryotic Pathway: A Late-Stage Amination of Ubiquinone

In R. rubrum, the biosynthesis of RQ is a modification of the well-established ubiquinone synthesis pathway. The key and final step is the conversion of UQ to RQ, a reaction catalyzed by the enzyme encoded by the rquA gene.[4]

Key Genes and Enzymes:

-

ubi genes: A suite of genes responsible for the synthesis of the UQ precursor, 4-hydroxybenzoate (B8730719), and its subsequent modifications, including prenylation and methylations.

-

rquA: This gene encodes this compound Biosynthesis Protein A (RquA), a crucial aminotransferase. RquA utilizes S-adenosyl-L-methionine (SAM) as the amino group donor to replace a methoxy (B1213986) group on the UQ molecule with an amino group, thereby forming RQ.[5] The reaction is Mn2+-dependent.[5]

Pathway Visualization:

Caption: Prokaryotic RQ biosynthesis from chorismate.

The Eukaryotic Pathway: De Novo Synthesis via the Kynurenine Pathway

In contrast to the prokaryotic pathway, eukaryotes like C. elegans and parasitic helminths synthesize RQ de novo without using UQ as a direct precursor.[1] This pathway initiates from the amino acid tryptophan and leverages the kynurenine pathway to produce an aminated ring precursor.

Key Genes and Enzymes:

-

Kynurenine Pathway Genes:

-

tdo-2 (tryptophan 2,3-dioxygenase): Catalyzes the initial and rate-limiting step of the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine.

-

kmo-1 (kynurenine 3-monooxygenase): Converts kynurenine to 3-hydroxykynurenine.

-

kynu-1 (kynureninase): Cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate (3-HA), the key aminated precursor for the RQ benzoquinone ring.[6]

-

-

coq-2 (4-hydroxybenzoate polyprenyltransferase): This gene undergoes alternative splicing to produce two distinct isoforms:

-

COQ-2a: The canonical isoform, which utilizes 4-hydroxybenzoate (4-HB) as a substrate for UQ synthesis.[7]

-

COQ-2e: An alternative splice variant that preferentially uses 3-hydroxyanthranilate (3-HA) as its substrate, thereby committing the pathway to RQ synthesis. The switch from COQ-2a to COQ-2e expression is crucial for the transition to anaerobic metabolism.[8][9]

-

-

coq genes (e.g., coq-3, coq-5, coq-6): These genes encode enzymes that catalyze subsequent modification steps, such as methylations and hydroxylations, on the benzoquinone ring, and are shared between the UQ and RQ biosynthetic pathways.

Pathway Visualization:

Caption: Eukaryotic RQ and UQ biosynthesis pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and ubiquinone.

Table 1: Redox Potentials of Quinones

| Quinone | Midpoint Redox Potential (E°') | Reference(s) |

| This compound (RQ) | -63 mV | [2] |

| Ubiquinone (UQ) | +100 mV | [2] |

Table 2: Relative Abundance of RQ and UQ in C. elegans Mutants

| C. elegans Strain | Genotype | Relative RQ Level | Relative UQ Level | Reference(s) |

| Wild Type (N2) | - | 100% | 100% | [10] |

| kynu-1 knockout | Lacks kynureninase | Undetectable | Normal | [6][10] |

| coq-2a knockout | Lacks UQ-specific COQ-2 isoform | Increased | Decreased | [10] |

| coq-2e knockout | Lacks RQ-specific COQ-2 isoform | Undetectable | Normal/Increased | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Quinone Extraction and Quantification by LC-MS

This protocol is adapted for the analysis of quinones from both bacterial and nematode samples.

Materials:

-

Water (HPLC grade)

-

Internal standard (e.g., a synthetic quinone analog not present in the sample)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation:

-

For bacterial cultures, pellet a known volume of cells by centrifugation.

-

For C. elegans, wash worms off plates and pellet by centrifugation.

-

Record the wet weight of the pellet.

-

-

Lipid Extraction:

-

Resuspend the pellet in a 1:1 mixture of methanol and water.

-

Add chloroform to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.

-

-

Sample Collection:

-

Carefully collect the lower organic (chloroform) phase containing the lipids and quinones.

-

Dry the extract under a stream of nitrogen gas.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol).

-

Inject the sample into the LC-MS system.

-

Separate the quinones using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and methanol/isopropanol with formic acid).[11]

-

Detect and quantify the quinones using mass spectrometry, monitoring for the specific mass-to-charge ratios of RQ and UQ.[2]

-

Protocol 2: Induction of RQ-Dependent Metabolism in C. elegans with Cyanide

This protocol is used to study RQ function and for high-throughput screening of compounds that inhibit RQ-dependent metabolism.[1]

Materials:

-

C. elegans L1 larvae

-

Potassium cyanide (KCN) solution (e.g., 200 µM)

-

M9 buffer

-

96-well plates

Procedure:

-

Synchronize C. elegans to obtain a population of L1 larvae.

-

Wash the L1 larvae and resuspend them in M9 buffer.

-

Dispense the larvae into the wells of a 96-well plate.

-

Add KCN solution to the desired final concentration (e.g., 200 µM). KCN inhibits Complex IV of the electron transport chain, forcing the worms to rely on anaerobic, RQ-dependent metabolism.[6]

-

Incubate the worms for a defined period (e.g., 15 hours).[6]

-

After incubation, wash out the KCN by replacing the medium with fresh M9 buffer.

-

Assess worm survival and recovery of movement. Worms unable to produce or utilize RQ will not survive the KCN treatment.[6]

Protocol 3: Generation of a rquA Knockout Mutant in Rhodospirillum rubrum

This protocol describes a method for targeted gene replacement to create a null mutant of the rquA gene.

Materials:

-

R. rubrum wild-type strain

-

E. coli strain for cloning and conjugation (e.g., S17-1)

-

Plasmids for homologous recombination (e.g., pSUP202)

-

Antibiotic resistance cassette (e.g., gentamicin (B1671437) resistance)

-

Appropriate antibiotics for selection

Procedure:

-

Construct the Knockout Plasmid:

-

Amplify by PCR the DNA regions flanking the rquA gene in the R. rubrum genome.

-

Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in R. rubrum).

-

Insert an antibiotic resistance cassette between the two flanking regions.

-

-

Conjugation:

-

Transform the knockout plasmid into a conjugative E. coli strain.

-

Mate the E. coli donor strain with the wild-type R. rubrum recipient strain.

-

-

Selection of Mutants:

-

Plate the conjugation mixture on a medium that selects for R. rubrum that has integrated the plasmid into its genome via homologous recombination. This involves using an antibiotic to which the recipient is sensitive and the donor plasmid confers resistance.

-

Select for double-crossover events, where the rquA gene is replaced by the antibiotic resistance cassette. This can be achieved by replica plating to identify colonies that have lost the vector backbone.

-

-

Verification:

-

Confirm the gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

-

Further verify the absence of RQ in the mutant strain by LC-MS analysis of quinone extracts.

-

Protocol 4: RNA Interference (RNAi) in C. elegans

This protocol describes the feeding method for RNAi to knockdown the expression of genes involved in RQ biosynthesis.

Materials:

-

C. elegans strain (e.g., wild-type N2)

-

E. coli strain HT115(DE3)

-

RNAi feeding vector (e.g., L4440) containing a fragment of the target gene (e.g., kynu-1, coq-2e)

-

NGM agar (B569324) plates containing ampicillin (B1664943) and IPTG

Procedure:

-

Prepare RNAi Plates:

-

Grow the E. coli HT115 strain carrying the RNAi construct in LB medium with ampicillin.

-

Seed NGM plates containing ampicillin and IPTG with the bacterial culture. IPTG induces the expression of the double-stranded RNA (dsRNA) corresponding to the target gene fragment.

-

-

Perform RNAi:

-

Place C. elegans larvae (e.g., L4 stage) onto the RNAi plates.

-

The worms will feed on the bacteria, ingesting the dsRNA.

-

-

Analyze the Phenotype:

-

Examine the progeny of the worms for phenotypes associated with the knockdown of the target gene. For genes involved in RQ biosynthesis, this could include sensitivity to cyanide or a reduction in RQ levels as measured by LC-MS.

-

Conclusion